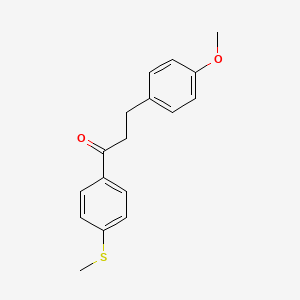

3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone

Description

3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone is a propiophenone derivative featuring a 4-methoxyphenyl group at position 3 and a thiomethyl (-SCH₃) substituent at the para position of the second aromatic ring. Its synthesis and commercial availability are documented in specialized chemical catalogs .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2S/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-4,6-11H,5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYXTTSVRCBTTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644268 | |

| Record name | 3-(4-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-70-7 | |

| Record name | 3-(4-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-4’-thiomethylpropiophenone typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and thiomethylpropiophenone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium hydroxide in a solvent like ethanol. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Purification: The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Methoxyphenyl)-4’-thiomethylpropiophenone may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4’-thiomethylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy and thiomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or thiolate ions can be employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-4’-thiomethylpropiophenone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets. The methoxy and thiomethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The propiophenone backbone provides structural rigidity, enhancing its stability and reactivity.

Comparison with Similar Compounds

Structural Analogues

Key Structural Features and Modifications The biological and physicochemical properties of propiophenone derivatives are highly dependent on substituent electronegativity, position, and steric effects. Below is a comparative analysis with structurally related compounds:

Structure–Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Halogens (Cl, F, I) at meta/para positions enhance inhibitory activity in chalcone derivatives. For example, compound 2h (IC₅₀ = 13.82 μM) outperforms methoxy-substituted analogs like 2p (IC₅₀ = 70.79 μM) .

- Thiomethyl vs. This is critical in anticancer agents like 1d (chalcone derivative), which showed dose-dependent antioxidant efficacy .

- Steric Effects : Bulkier substituents (e.g., trifluoromethyl in ) reduce activity due to steric hindrance, as seen in cluster 6 chalcones .

Physicochemical Properties

- Density and Boiling Point : Halogenated analogs (e.g., ) exhibit higher density (1.27 g/cm³) and boiling points (448.5°C) due to increased molecular mass and polarity .

- Lipophilicity : Thiomethyl groups improve lipid solubility, as seen in UV filters like IMC (), which are designed for topical application .

Biological Activity

3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone is an organic compound with a structure that suggests potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of aromatic ketones, characterized by a propiophenone core with a methoxy group and a thiomethyl substituent. Its molecular formula is with a molar mass of approximately 222.30 g/mol. The presence of the methoxy group enhances the electron density on the aromatic ring, potentially influencing its reactivity and biological interactions.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiosemicarbazones derived from methoxyphenyl groups have shown selective antiproliferative activity against various cancer cell lines, including HeLa and BxPC-3 cells. The IC50 values for these compounds ranged from 0.1 to 100 µM, suggesting potent activity against cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | HeLa | 0.1 |

| N-(4-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | BxPC-3 | 6.7 |

| This compound | TBD | TBD |

These findings suggest that the methoxy substitution on the phenyl ring may enhance the binding affinity to biological targets, potentially increasing the efficacy of these compounds in cancer therapy.

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar derivatives have demonstrated effectiveness against various bacterial strains, indicating that modifications in the aromatic system can lead to enhanced antimicrobial activity. For example, compounds with thiomethyl groups have shown improved interaction with microbial cell membranes.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Microbial Strain | Activity |

|---|---|---|

| Thiosemicarbazone Derivatives | E. coli | Active |

| Methoxyphenyl Compounds | S. aureus | Active |

3. Anti-inflammatory Activity

Research into thioether and thioester derivatives has revealed potential anti-inflammatory effects, likely due to their ability to inhibit pro-inflammatory mediators such as TNF-alpha and IL-6. These compounds may modulate inflammatory pathways, making them candidates for further exploration in treating inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The methoxy group likely influences electron distribution on the aromatic ring, enhancing electrophilic interactions with cellular targets. Additionally, the thiomethyl group may facilitate interactions with thiol-containing biomolecules, promoting redox reactions that can affect cellular signaling pathways.

Case Studies

- Anticancer Study : A study involving a series of thiosemicarbazones demonstrated that structural modifications significantly influenced their anticancer efficacy against human cancer cell lines. The presence of electron-donating groups like methoxy was associated with increased potency .

- Antimicrobial Evaluation : In vitro evaluations showed that compounds with thiomethyl substitutions had enhanced antibacterial activity compared to their unsubstituted counterparts, highlighting the importance of functional group positioning in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.